

Amuvatinib's Impact on c-Met Signaling: A Technical Guide

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Compound of Interest

Compound Name: Amuvatinib

Cat. No.: B1684542

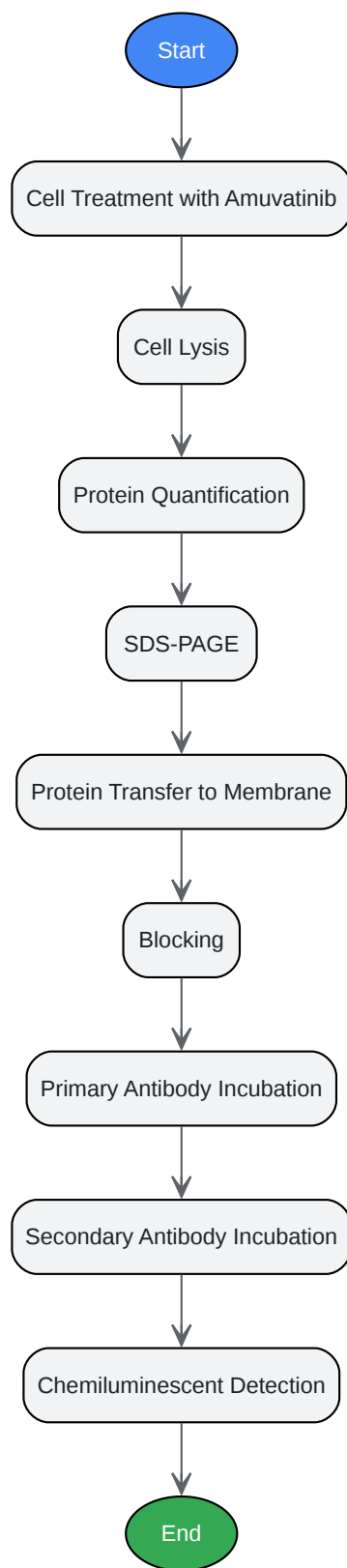
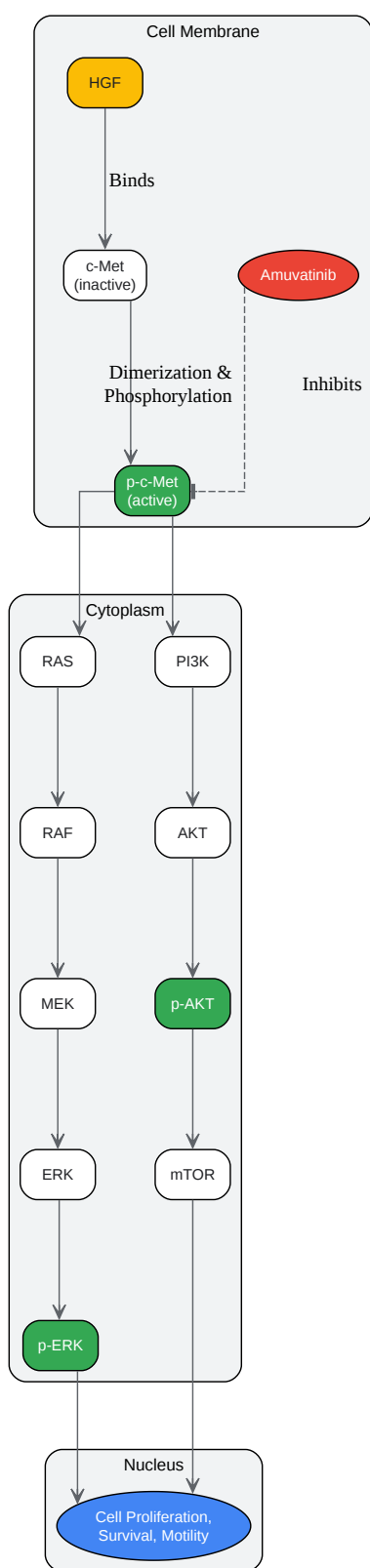
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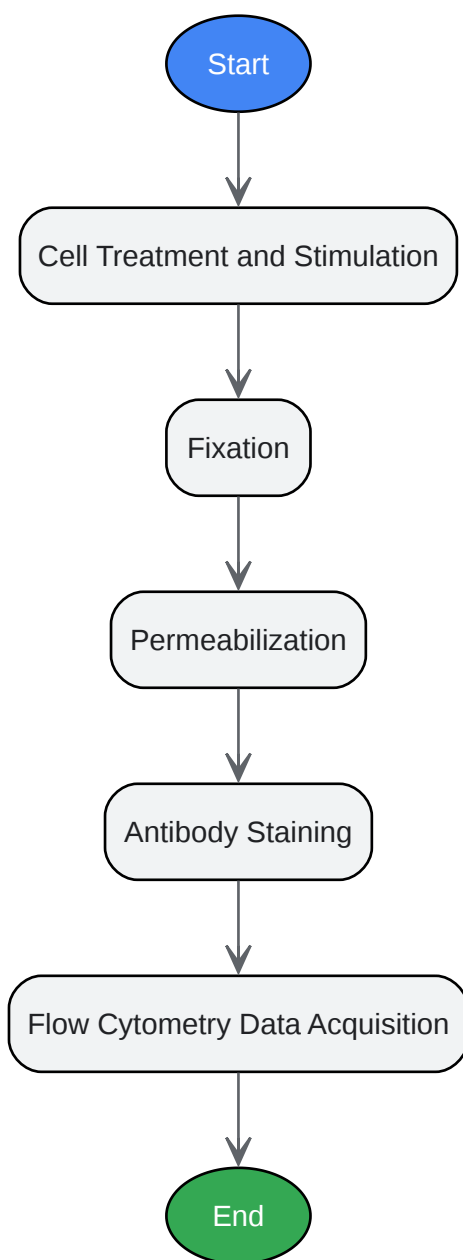
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of **Amuvatinib** on the c-Met signaling pathway, a critical axis in cancer cell proliferation, survival, and metastasis. **Amuvatinib** (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with known activity against c-Met, among other kinases.^{[1][2]} This document provides a comprehensive overview of its mechanism of action, quantitative effects on key signaling nodes, and detailed protocols for relevant experimental investigation.

Amuvatinib's Mechanism of Action in the c-Met Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.^[1] This activation of the HGF/c-Met pathway is crucial for normal cellular processes but is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival. ^[1] **Amuvatinib** functions as a small-molecule inhibitor that competes with ATP for binding to the catalytic site of c-Met, thereby blocking its kinase activity and subsequent downstream signaling.^[1]





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References

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- 2. go.drugbank.com [go.drugbank.com]
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